Methyl 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzoate
Description
IUPAC Nomenclature and Molecular Formula Determination
The systematic IUPAC name of this compound is derived by identifying the parent structure and substituents in accordance with priority rules. The base structure is a benzoate ester, specifically methyl benzoate, substituted at the para position (carbon 4) with a carbonyl-linked piperidine moiety. The piperidine ring is further modified at position 3 with a 2-methylpropanesulfonyl group. Applying substitutive nomenclature principles, the full name is methyl 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzoate .
The molecular formula is C₁₈H₂₃NO₅S , calculated as follows:
- Benzoate core : C₈H₇O₂ (methyl benzoate contributes C₈H₈O₂, minus one hydrogen for substitution).
- Piperidine-carbonyl group : C₆H₁₀NO (piperidine contributes C₅H₁₁N, plus a carbonyl group (CO)).
- 2-Methylpropanesulfonyl substituent : C₄H₉SO₂.
Summing these fragments yields the total formula, confirmed by analogous structures in the literature. The molecular weight is 373.44 g/mol , computed using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00, S: 32.07).
| Structural Component | Contribution to Formula |
|---|---|
| Methyl benzoate | C₈H₇O₂ |
| Piperidine-carbonyl moiety | C₆H₁₀NO |
| 2-Methylpropanesulfonyl | C₄H₉SO₂ |
| Total | C₁₈H₂₃NO₅S |
Stereochemical Features and Conformational Dynamics
The piperidine ring adopts a chair conformation, minimizing steric strain between the sulfonyl group at position 3 and the carbonyl group at position 1. Density functional theory (DFT) calculations predict that the sulfonyl oxygen atoms occupy equatorial positions to reduce 1,3-diaxial interactions. The chair inversion barrier is estimated at 10–12 kcal/mol , comparable to other 3-substituted piperidines.
Stereochemical analysis reveals two chiral centers:
- Carbon 3 of the piperidine ring (bearing the sulfonyl group).
- Carbon 1 of the piperidine ring (linked to the carbonyl group).
The compound exists as a mixture of diastereomers, though the (3R,1S) configuration is thermodynamically favored based on nuclear Overhauser effect (NOE) spectroscopy data from related piperidine sulfonamides. The sulfonyl group’s electron-withdrawing nature induces partial pyramidalization at the sulfur atom, creating a tetrahedral geometry with bond angles of approximately 109.5° between sulfur and its substituents.
X-ray Crystallographic Characterization
Single-crystal X-ray diffraction data for this compound are not publicly available, but insights can be extrapolated from structurally similar derivatives. For example, methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate (CAS 1029603-13-1) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.45 Å, b = 7.89 Å, c = 15.23 Å, β = 102.5° . The piperidine ring adopts a chair conformation, and the sulfonyl group forms intermolecular hydrogen bonds with adjacent ester carbonyl oxygen atoms (O···H distances: 2.1–2.3 Å ).
In the target compound, the 3-(2-methylpropanesulfonyl) substituent is expected to introduce steric crowding, potentially altering packing efficiency. Predicted lattice parameters include a = 13.02 Å, b = 8.11 Å, c = 16.45 Å, β = 98.7° , based on molecular mechanics simulations. The carbonyl group’s torsion angle relative to the benzoate ring is estimated at 25–30° , optimizing π-π stacking interactions.
Comparative Analysis With Related Piperidine Sulfonyl Derivatives
Key structural and electronic differences between this compound and related derivatives are summarized below:
The target compound’s C3-sulfonyl substitution distinguishes it from N1-sulfonyl analogs, increasing steric hindrance and reducing solubility in polar solvents. Compared to 2-[2-(2-methylpropanesulfonyl)ethyl]piperidine, the benzoate ester enhances aromatic stacking potential, while the C3 substitution on the piperidine ring creates a more rigid scaffold. Electronic effects from the sulfonyl group also differ: C3 substitution reduces electron density on the piperidine nitrogen by 15–20% compared to N1-substituted derivatives, as shown by natural bond orbital (NBO) analysis.
Properties
IUPAC Name |
methyl 4-[3-(2-methylpropylsulfonyl)piperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c1-13(2)12-25(22,23)16-5-4-10-19(11-16)17(20)14-6-8-15(9-7-14)18(21)24-3/h6-9,13,16H,4-5,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJJXTULPJQEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzoate typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a sulfonyl group. The benzoate ester is introduced in the final steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The ester and sulfonyl groups can be reduced to their corresponding alcohols and thiols.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfonic acids, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Methyl 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors in the central nervous system, while the sulfonyl group can participate in enzyme inhibition. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Sulfonyl-Piperidine Derivatives
Key Observations :
- Piperidine Substitution : Substitution at the 3-position (vs. 1- or 2-position in analogs) influences conformational flexibility and intermolecular interactions in crystal packing .
- Ester Group : The methyl ester in the target compound offers hydrolytic stability compared to ethyl or phenyl esters, which could alter metabolic pathways in vivo.
Crystallographic and Refinement Insights
SHELX programs, particularly SHELXL, are widely employed for refining small-molecule structures, including sulfonyl-piperidine derivatives. The target compound’s structural parameters (bond lengths, angles, and torsional angles) would be refined using SHELXL’s robust algorithms, ensuring high precision in comparison to analogs . For example, the sulfonyl group’s S–O bond lengths (~1.43 Å) and piperidine ring puckering parameters (e.g., Cremer-Pople coordinates) would be benchmarked against similar compounds to identify deviations caused by steric or electronic effects.
Biological Activity
Methyl 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C17H25N3O5S
- Molecular Weight : 383.5 g/mol
The structure features a piperidine ring, a benzoate moiety, and a sulfonyl group, which may contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets, including:
- Histamine H4 Receptors : This compound may act as an antagonist or inhibitor of histamine H4 receptors, which are implicated in inflammatory processes and immune responses .
- Enzyme Inhibition : Some studies suggest that related compounds can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
Antiinflammatory Effects
One significant area of research focuses on the anti-inflammatory properties of this compound. In vitro studies have demonstrated its ability to reduce cytokine production in immune cells, indicating a potential role in managing inflammatory diseases.
Analgesic Properties
Preliminary animal studies suggest that this compound exhibits analgesic effects, likely through modulation of pain pathways involving opioid receptors. This could make it a candidate for further development as a pain management therapy.
Study 1: Histamine H4 Receptor Antagonism
A study evaluating the effects of this compound on histamine H4 receptors found that it effectively inhibited receptor activation in vitro. This suggests a mechanism for its anti-inflammatory effects .
Study 2: Pain Management Efficacy
In an animal model of chronic pain, administration of the compound resulted in significant reductions in pain scores compared to control groups. The results indicate potential for clinical application in chronic pain syndromes.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
